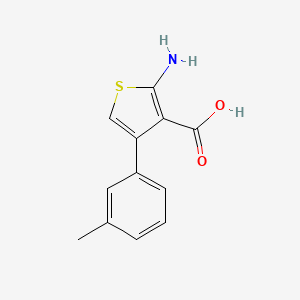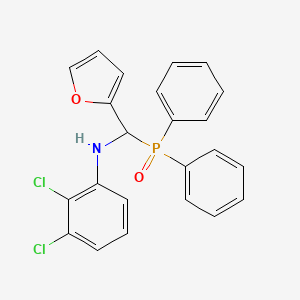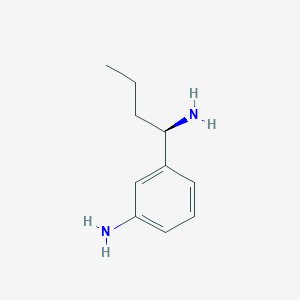
5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid is an organic compound with the molecular formula C₁₂H₁₂O₄S₂ and a molecular weight of 284.35 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid typically involves the condensation of thiophene derivatives with ethoxyphenyl compounds under controlled conditions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents such as sulfur, α-methylene carbonyl compounds, and α-cyano esters, and are conducted under acidic or basic conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR, HPLC, and LC-MS .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically conducted under controlled temperatures and pressures to ensure the formation of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of materials with specific properties, such as organic semiconductors and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of 5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid include other thiophene derivatives such as thiophene-2-sulfonic acid and 5-(3-methoxyphenyl)thiophene-2-sulfonic acid .
Uniqueness
What sets this compound apart from other similar compounds is its unique ethoxyphenyl substitution, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12O4S2 |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
5-(3-ethoxyphenyl)thiophene-2-sulfonic acid |
InChI |
InChI=1S/C12H12O4S2/c1-2-16-10-5-3-4-9(8-10)11-6-7-12(17-11)18(13,14)15/h3-8H,2H2,1H3,(H,13,14,15) |
Clave InChI |
KULWWZDQCCJHSD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C2=CC=C(S2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine](/img/structure/B12071568.png)





![N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12071603.png)



